The this compound content in N. sativa is influenced by the extraction method and the plant's geographical origin.
Table 1: this compound Concentration by Extraction Method [1]
| Extraction Method | This compound Concentration | Key Findings |
|---|---|---|
| Supercritical Fluid Extraction (SFE) | 6.63 mg/mL | Higher yield, greater antioxidant activity (IC50 DPPH: 1.58 mg/mL), and higher total phenolic content (160.51 mg GAE/100 mL). |
| Cold Press (CP) | 1.56 mg/mL | Lower yield and reduced bioactive compound concentration compared to SFE. |
Table 2: this compound in Volatile Oils by Geographical Origin [2]
| Geographical Origin | This compound in Volatile Oil | Other Major Volatile Compounds |
|---|---|---|
| Bangladesh | 29.77% | p-cymene (36.35%), α-thujene (12.40%) |
| India | 10.27% | p-cymene (41.80%), α-thujene (13.93%) |
The following workflow outlines a methodology for the extraction, quantification, and bioactivity assessment of this compound from N. sativa seeds, based on published research [1].
Experimental workflow for this compound extraction and analysis.
1. Seed Preparation:
2. Oil Extraction (Comparative Methods):
3. Extract Filtration:
4. This compound Quantification (HPLC-DAD):
5. Bioactivity Assessment (Antioxidant Assays):
The strong evidence for this compound's bioactivity underscores its potential in drug development. Future research should focus on:
| Parameter | Pure TQ (Rabbit, Oral) [1] | Pure TQ (Rabbit, IV) [1] | TQ-Loaded NLC (Rat, Oral) [2] [3] | TQ-Loaded NLC (Rat, IV) [2] [3] |
|---|---|---|---|---|
| Absolute Bioavailability | ~58% | (Reference) | Greater relative bioavailability vs. IV NLC | (Reference) |
| Elimination Half-Life (T1/2) | 274.61 ± 8.48 min | 63.43 ± 10.69 min | Information missing | Information missing |
| Absorption Half-Life | ~217 min | Not Applicable | Slower absorption rate vs. IV | Not Applicable |
| Volume of Distribution (Vd) | 5,109.46 ± 196.08 mL/kg (Vss/F) | 700.90 ± 55.01 mL/kg (Vss) | Information missing | Information missing |
| Clearance (CL) | 12.30 ± 0.30 mL/min/kg (CL/F) | 7.19 ± 0.83 mL/min/kg | Information missing | Information missing |
| Protein Binding [1] | >99% | >99% | Information missing | Information missing |
| Key Challenges | Low water solubility, high protein binding, instability in biomatrices [4] [5] | Rapid elimination | Information missing | Information missing |
For researchers designing PK studies, here are methodologies from the cited literature.
The following diagram illustrates the major challenges and a modern formulation strategy for improving this compound's bioavailability.
This strategy explains why the TQ-NLC formulation demonstrated greater relative bioavailability compared to intravenous administration of TQ-NLC in rat studies; the lymphatic transport allows the compound to bypass initial liver metabolism [2] [3].
TQ can significantly impact the pharmacokinetics of co-administered drugs. A 2025 study found that pre-treating rats with TQ markedly increased the systemic exposure of the anticancer drug dasatinib. The mechanism was linked to TQ's inhibition of key metabolism and transport proteins: CYP3A4, P-glycoprotein (Pgp), and Breast Cancer Resistance Protein (BCRP) [6]. This underscores the need for rigorous clinical interaction studies when TQ is used alongside conventional medicines.
Future work should focus on robust human clinical trials, further refinement of drug delivery systems, and standardized analytical techniques to fully realize TQ's therapeutic potential.
Thymohydroquinone and dithymoquinone are benzoquinone-based compounds originating from the essential oil of Nigella sativa [1] [2].
The following table summarizes their core characteristics and compares them with their parent compound, this compound (TQ).
Table: Core Chemical Properties of this compound and its Derivatives
| Property | This compound (TQ) | Thymohydroquinone (THQ) | Dithis compound (DTQ) |
|---|---|---|---|
| IUPAC Name | 2-Isopropyl-5-methyl-1,4-benzoquinone | 2-Isopropyl-5-methylbenzene-1,4-diol | Dimer of this compound |
| Chemical Formula | C₁₀H₁₂O₂ [1] | Information not explicitly stated in search results | Information not explicitly stated in search results |
| Molecular Weight | 164.20 g/mol [1] | Information not explicitly stated in search results | Information not explicitly stated in search results |
| Structure | 1,4-Benzoquinone | Phenolic hydroquinone [3] | Dimeric quinone [1] |
| Natural Source & Abundance | Major active compound in N. sativa essential oil (30-50%) [4] [1] | Significant co-product / constituent in N. sativa essential oil [3] [4] | Low concentrations in N. sativa oil; can be synthesized [3] [1] |
| Log P (Lipophilicity) | 2.54 [2] | Information not explicitly stated in search results | Information not explicitly stated in search results |
Research has quantified the biological activities of THQ and DTQ, particularly highlighting their antiviral potential and cytotoxicity.
Table: Quantitative Biological Activity Data for THQ and DTQ
| Assay Type | Test Compound | Key Metric & Result | Interpretation / Significance |
|---|
| In vitro SARS-CoV-2 Antiviral [5] [3] | Not specified (Sample, likely a derivative) | CC₅₀: 31.74 µM IC₅₀: 23.15 µM Selectivity Index (SI): 1.4 | Demonstrates anti-SARS-CoV-2 activity at nanomolar concentrations, but with a low selectivity index indicating high cytotoxicity relative to efficacy. | | In vitro Cytotoxicity (MTT Assay) [5] [3] | Dithis compound (DTQ) | Shows high cytotoxicity (Specific CC₅₀ not stated) | DTQ's significant cytotoxicity may limit its therapeutic window. | | Antibacterial Activity | Thymohydroquinone (THQ) | Exhibits activity against various Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) [3] | Confirms broad-spectrum antimicrobial potential, though quantitative data like MIC values are not provided in the searched results. |
This protocol describes the chemical synthesis of HTQ from this compound via a reduction reaction [3].
Step-by-Step Procedure:
Yield: The described synthesis yields 288 mg of a white solid, corresponding to a 60% yield [3].
The workflow for this synthesis can be visualized as follows:
This methodology is used to evaluate the antiviral efficacy and cytotoxicity of test compounds [5] [3].
Step-by-Step Procedure:
Cell Culture & Cytotoxicity (CC₅₀):
Antiviral Efficacy (IC₅₀):
Data Analysis:
The experimental workflow for the antiviral assessment is outlined below:
The bioactivities of THQ and DTQ are linked to their modulation of key cellular pathways, often shared with or derived from their parent compound, TQ.
The pathway through which TQ and its derivatives protect the intestinal barrier offers a clear example of their mechanism:
Despite the promising properties of THQ and DTQ, several challenges must be addressed to advance their therapeutic application [2].
For over 2,000 years, Nigella sativa seeds have been a cornerstone of traditional medicine across various ancient civilizations [1] [2]. The plant is native to Southern Europe, North Africa, and Southwest Asia [2].
The following table summarizes the historical and traditional uses of Nigella sativa and its active component, thymoquinone:
| Ailment/Condition | Traditional Use/Form | Region/Culture of Use |
|---|---|---|
| Asthma & Bronchitis | Suppress cough, ease breathing [1] [2] | Traditional systems [1] |
| Gastrointestinal Issues (abdominal pain, diarrhea, flatulence) | Seed extracts or oil [2] | Traditional systems [2] |
| Headache & Dizziness | Natural remedy [1] | Traditional systems [1] |
| Eczema & Skin Inflammations | Topical application [1] [2] | Traditional systems [1] |
| Rheumatism & Inflammatory Diseases | Oil extract [2] | Mediterranean countries [2] |
| General Health & Well-being | Spice, food preservative, "the Blessed Seed" [2] | Middle Eastern, Asian, and Far Eastern countries [2] |
This compound (TQ) is the most abundant and pharmacologically active component of the volatile oil of Nigella sativa seeds [3] [2]. It is also found in other plant genera, including Monarda, Thymus, and Satureja [3].
Modern research has elucidated that this compound exerts its diverse effects by modulating multiple cellular signaling pathways. The diagram below summarizes the key molecular mechanisms underlying its pharmacological activities.
Key signaling pathways modulated by this compound. this compound (TQ) targets multiple critical cellular processes, including inflammation, oxidative stress, and cancer progression, through coordinated regulation of the Nrf2, NF-κB, PI3K/AKT, and ERK pathways, as well as direct induction of apoptosis and cell cycle arrest.
The therapeutic potential of this compound is supported by a body of in vitro and in vivo evidence. The table below summarizes quantitative findings from key preclinical studies.
| Pharmacological Area | Experimental Model | Key Findings & Quantitative Results | Proposed Mechanism |
|---|---|---|---|
| Hepatoprotective | Acetaminophen-induced hepatotoxicity in rats [1] | ↓ Serum ALT, AST; ↓ tissue MDA; ↓ liver necrosis scores [1] | Antioxidant; increased transcription of chemoprotective enzymes (GST, NQO1) [1] |
| Anti-inflammatory | Collagen-induced arthritis in vivo [1] | ↓ Arthritic parameters; ↓ IL-1β, IL-6, TNF-α, PGE(2); ↑ antioxidant markers (GSH) [1] | Antioxidant and cytokine suppression [1] |
| Anticancer | HL-60 leukemia cells (in vitro) [1] | ↑ Caspase activity; ↑ Bax/Bcl-2 ratio [1] | Mitochondrial apoptosis pathway [1] |
| Anticancer | H1650 lung adenocarcinoma cells (in vitro) [4] | IC50 = 26.59 µM at 48h; ↓ Cell viability; ↓ Total Oxidant Status (TOS) [4] | Pro-apoptotic and antioxidant effects [4] |
| Anti-angiogenic | PC3 prostate cancer xenograft model (in vivo) [5] | Inhibited tumor angiogenesis and growth at low dosage with minimal toxicity [5] | Suppression of AKT and ERK signaling pathways [5] |
For researchers looking to replicate standard assays, here is a typical methodology for evaluating cell viability, as used in the H1650 lung cancer cell study [4]:
While preclinical data is promising, this compound research faces significant translational hurdles.
| Disease/Condition Model | Key Antioxidant & Protective Outcomes Observed | Proposed Molecular Mechanism | Reference |
|---|---|---|---|
| Acetaminophen-induced Hepatotoxicity (in vivo) | ↓ Serum ALT & AST; ↓ Liver tissue MDA (marker of lipid peroxidation); ↓ Oxidized glutathione (GSSG); Improved liver histopathology [1]. | Not specified in the study; overall effect attributed to antioxidant action [1]. | [1] |
| Brain Ischemia/Reperfusion Injury (in vivo) | ↑ Survival of hippocampal neurons; Normalized levels of glutathione, SOD, and catalase; ↓ Level of MDA in brain tissue [2]. | Activation of the Nrf2 pathway and upregulation of heme-oxygenase-1 (HO-1) [2]. | [2] |
| Chemically-induced Ulcerative Colitis (Drosophila model) | Protection of intestinal barrier function; restoration of intestinal stem cell homeostasis [3]. | Reduction of intestinal ROS levels, leading to inhibition of the overactivated JNK signaling pathway [3]. | [3] |
| General Free Radical Scavenging (in vitro) | Potent superoxide anion scavenging activity [4]. | Direct neutralization of reactive oxygen species [4]. | [4] |
| Sodium Fluoride-induced Hepatotoxicity (in vivo) | Amelioration of hepatotoxicity and oxidative stress [4]. | Not specified in the review; effect attributed to antioxidant action [4]. | [4] |
Thymoquinone's antioxidant activity is multifaceted, providing protection at different levels.
The following diagram illustrates the coordinated interplay of these core mechanisms.
Research on this compound's antioxidant effects relies on established in vivo models and standardized biochemical assays. Here are some common protocols cited in the literature.
In Vivo Animal Models
Key Biochemical Assays
Despite its promising bioactivity, this compound faces significant challenges for clinical application.
Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) is the primary bioactive constituent responsible for the extensive pharmacological properties of Nigella sativa L. (black seed), including its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The quantitative analysis of this compound presents significant analytical challenges due to its susceptibility to degradation under various environmental conditions and the complexity of the botanical matrices in which it is found. These challenges necessitate the development of robust chromatographic methods that can provide accurate and reproducible quantification for quality control, stability studies, and pharmacological research.
This comprehensive technical document provides detailed application notes and standardized protocols for the reliable quantification of this compound in various sample types, including Nigella sativa seeds, seed oils, commercial products, and biological matrices. The methods outlined herein have been carefully selected and optimized from peer-reviewed research to address the diverse needs of researchers and analytical laboratories working with this valuable phytochemical. Special emphasis has been placed on method validation parameters according to International Council for Harmonisation (ICH) guidelines, ensuring that the presented protocols meet rigorous analytical standards for precision, accuracy, specificity, and sensitivity required in pharmaceutical and nutraceutical development.
Various HPLC method configurations have been developed for this compound quantification, each with distinct advantages depending on the sample matrix and analytical requirements. Reversed-phase chromatography with C18 columns has emerged as the most widely employed approach due to its excellent separation efficiency for moderately hydrophobic compounds like this compound. Both isocratic and gradient elution methods have been successfully implemented, with mobile phases typically consisting of aqueous-organic mixtures tailored to achieve optimal resolution while maintaining reasonable analysis times.
The selection of detection method is crucial for achieving the desired sensitivity and specificity. Ultraviolet (UV) detection remains the most practical and widely accessible approach, with this compound exhibiting strong absorption at approximately 254 nm, though some methods utilize slightly higher wavelengths (up to 295 nm) to reduce matrix interference. More sophisticated detection techniques such as diode array detection (DAD) provide spectral confirmation of peak identity, while mass spectrometric detection offers superior specificity and sensitivity for complex biological matrices, though at significantly higher instrument cost and operational complexity.
Table 1: Comparison of HPLC Conditions for this compound Quantification
| Method Feature | Reversed-Phase Method [1] | CN Normal-Phase Method [2] | Multi-Component Method [3] | QbD-Optimized Method [4] |
|---|---|---|---|---|
| Column Type | XSelect CSH C18 (150 × 3 mm, 3.5 µm) | Econosphere CN | C18 reversed-phase | Symmetry C18 (150 × 3.9 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Hexane:2-Propanol (99:1, v/v) | Water:Methanol:2-Propanol | Methanol:Acetonitrile:Buffer [2.2 mM ammonium formate] (35:50:15, v/v/v) |
| Flow Rate | 0.8 mL/min | Not specified | Not specified | 0.9 mL/min |
| Detection | UV at 254 nm | UV at 295 nm | UV at 254 nm & 294 nm | UV at 249 nm |
| Runtime | 10 minutes | Not specified | <15 minutes | Not specified |
| Linearity Range | 2.7-81 mg/L | 5 nmol/mL and above | Not specified | 6.25-100 µg/mL |
| LOD/LOQ | Not specified | LOD: 5 nmol/mL | Not specified | LOD: 2.05 µg/mL, LOQ: 6.25 µg/mL |
| Key Applications | Commercial oil products | Black seed oil | Multi-component analysis (TQ, THQ, DTQ, THY) | Seed powder extracts |
Table 2: Method Validation Parameters for this compound HPLC Assays
| Validation Parameter | QbD-Optimized Method [4] | Cell Medium Method [5] | Commercial Products Method [1] |
|---|---|---|---|
| Specificity | No interference from matrix | No interfering peaks at analyte retention | Peak identity confirmed by retention time and UV spectrum |
| Linearity (R²) | 0.9957 | 0.9993 | 0.9984 |
| Precision (%RSD) | Retention time: 1.42%, Tailing factor: 0.695% | %CV at LLOQ: 5.68% | Intraday and interday variation <5% |
| Accuracy | Confirmed per ICH guidelines | Mean accuracy: 98.37% | Recovery: 100.0% ± 1.1% |
| LOD/LOQ | 2.05/6.25 µg/mL | Sensitive LLOQ established | Not specified |
| Robustness | Demonstrated via QbD approach | Stability in RPMI-1640 medium assessed | Consistent across different product types |
Plant Material Selection: Obtain high-quality Nigella sativa seeds from verified sources. Seeds should be stored in airtight containers protected from light and moisture to prevent this compound degradation. Geographical origin and harvest time significantly impact this compound content, so these factors should be documented. [1]
Size Reduction: Using a mortar and pestle or mechanical grinder, grind the seeds to a fine powder. For consistent results, pass the powder through a standardized mesh sieve (typically 0.5-1.0 mm). Powdered material should be stored in falcon tubes protected from light with aluminum foil. [6]
Solvent Extraction: Weigh 10.0 g of seed powder accurately and transfer to an extraction vessel. Add 40 mL of appropriate extraction solvent (methanol provides comprehensive extraction, while hexane may offer better selectivity for this compound). The extraction mixture should be left for one week with occasional agitation, then filtered through Whatman No. 42 filter paper. Alternatively, ultrasound-assisted extraction can reduce extraction time to 30-60 minutes with similar efficiency. [6] [7]
Extract Concentration: Filter the extracts and concentrate under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent this compound degradation. Transfer the concentrated extract to amber glass vials and store at 4°C until analysis. [4]
Direct Methanolic Extraction: Accurately weigh 80-150 mg of black seed oil into a 10 mL volumetric flask. Make up to volume with HPLC-grade methanol and vortex vigorously for 1 minute. Allow the oil phase to reaggregate (less than 1 minute), then carefully withdraw approximately 1 mL of the methanolic phase using a syringe. [1]
Filtration: Filter the methanolic extract through a 0.2 µm membrane filter (Chromafil PET, 20/15 MS) directly into an HPLC vial. All extraction steps should be performed under subdued light or using amber glassware to protect this compound from photodegradation. [1]
Capsule Content Preparation: For encapsulated products, carefully pierce ten capsules with a needle and express the oily content into a small beaker. Mix thoroughly to ensure homogeneity, then weigh 60-500 mg of the pooled material and proceed with methanolic extraction as above. [1]
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use. [1]
Chromatographic Conditions:
System Suitability: The this compound peak typically elutes at approximately 2.30 minutes under these conditions. System suitability should be verified before sample analysis by ensuring that the retention time relative standard deviation (%RSD) is <2% and the tailing factor is <1.5 for six replicate injections of a standard solution. [4] [1]
Extended Mobile Phase: Prepare a ternary mixture of water, methanol, and 2-propanol optimized for separation of this compound and related compounds including thymohydroquinone (THQ), dithis compound (DTQ), and thymol (THY). [3]
Chromatographic Conditions:
Identification and Quantification: Under these conditions, typical retention times are THQ at 2.8 min, TQ at 6.8 min, DTQ at 8.9 min, and THY at 10.5 min. Use diphenyl sulfone (4.3 min) as an internal standard for improved quantification accuracy. [3]
Mobile Phase Preparation: Prepare 2.2 mM ammonium formate buffer and adjust pH to the optimized value (determined via Box-Behnken Design optimization). Combine methanol, acetonitrile, and buffer in the ratio 35:50:15 (v/v/v). Filter and degas before use. [4]
Chromatographic Conditions:
Optimization Approach: Employ Box-Behnken Design (BBD) with three factors (mobile phase flow rate, buffer pH, and detection wavelength) and two responses (retention time and tailing factor) to establish the chromatographic design space. [4]
Figure 1: Complete Workflow for this compound HPLC Analysis illustrating the sequential steps from sample preparation through final quantification
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation parameters should be established according to ICH guidelines:
Specificity: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of other sample components. This should be confirmed by lack of interference at the retention time of this compound in blank samples and by peak purity assessment using diode array detection. [5] [4]
Linearity and Range: Prepare this compound standard solutions at a minimum of five concentration levels across the specified range. The correlation coefficient (r²) should be ≥0.995, and the y-intercept should not significantly differ from zero. The range should be established to demonstrate acceptable accuracy, precision, and linearity throughout. [4] [1]
Accuracy: Determine recovery by spiking known amounts of this compound standard into blank matrix or sample with known low this compound content at three concentration levels (low, medium, high). Average recovery should be within 95-105% with RSD <5%. [4] [1]
Precision:
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and slope of the calibration curve. For this compound analysis, typical LOQ values range from 2.05-6.25 µg/mL. [4]
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C, detection wavelength ±2 nm). The method should maintain system suitability criteria under all tested conditions. [4]
Primary Standard Stock Solution: Accurately weigh 5.0 mg of this compound reference standard (purity >99%) and dissolve in 5.0 mL of methanol to obtain a 1.0 mg/mL stock solution. Store at 4°C protected from light. [4]
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with methanol to cover the expected concentration range (typically 6.25-100 µg/mL). [4]
Calibration Curve: Inject each standard solution in triplicate and plot peak area versus concentration. Use linear regression to establish the calibration curve. The coefficient of determination (r²) should be ≥0.995. [4] [1]
Figure 2: Method Validation Workflow for this compound HPLC analysis showing the comprehensive parameters requiring evaluation
Peak Tailing: If this compound peak shows significant tailing (tailing factor >1.5), consider using a column with different stationary chemistry (e.g, endcapped C18), adjusting mobile phase pH, or adding small amounts of modifying agents such as formic or acetic acid to the mobile phase. [4]
Retention Time Drift: Significant changes in retention time may indicate mobile phase degradation, column aging, or temperature fluctuations. Ensure mobile phase is freshly prepared, column temperature is controlled, and the column is not exhausted. Retention time shifts of more than 5% typically require investigation. [1]
Reduced Sensitivity: Gradual loss of sensitivity may result from detector lamp aging, column performance deterioration, or this compound degradation in standard solutions. Regularly check system suitability criteria and prepare fresh standard solutions weekly. [1]
Matrix Interference: For complex samples such as commercial oil products, interference peaks may co-elute with this compound. In such cases, optimize extraction procedures, consider gradient elution, or use a more selective detection wavelength (e.g., 295 nm instead of 254 nm). [3] [2]
This compound is susceptible to degradation under various conditions, necessitating specific handling precautions:
Light Sensitivity: this compound degrades when exposed to light, particularly UV radiation. All sample preparation and analysis steps should be performed under subdued light or using amber glassware. [1]
Temperature Sensitivity: Solutions containing this compound should be stored at 4°C and protected from heat during extraction and concentration steps. Rotary evaporation should be performed at temperatures not exceeding 40°C. [6] [1]
Solvent Considerations: Methanolic solutions of this compound are relatively stable when stored refrigerated and protected from light. Avoid using chlorinated solvents which may accelerate degradation. [1]
Stock Solution Stability: Standard stock solutions should be prepared fresh weekly, while working standards may be prepared daily from the stock solution to ensure accuracy of quantification. [1]
The HPLC methods described in this protocol support various research applications:
Pharmacological Studies: Accurate this compound quantification is essential for dose-response studies and mechanistic investigations. The validated HPLC methods enable precise correlation between administered doses and observed biological effects, supporting research into this compound's anti-inflammatory, antioxidant, and anticancer properties. [6] [1]
Bioavailability and Pharmacokinetics: These methods can be adapted for determining this compound concentration in biological fluids, though typically requiring additional sample cleanup and possibly mass spectrometric detection for sufficient sensitivity in complex matrices. [5]
Plant Breeding and Selection: HPLC quantification facilitates the selection of Nigella sativa genotypes with high this compound content for breeding programs. The methods enable rapid screening of seed populations to identify individuals with superior phytochemical profiles. [8]
Raw Material Authentication: Verify the quality and authenticity of Nigella sativa seeds and seed oils by establishing this compound content, which serves as a key marker compound. Products can be assessed against established quality standards. [1]
Batch-to-Batch Consistency: Monitor manufacturing consistency by quantifying this compound in multiple production batches. Established specifications typically require this compound content to fall within predetermined ranges based on product claims. [1]
Stability Studies: Assess product shelf-life by monitoring this compound degradation over time under various storage conditions. These studies help establish appropriate expiration dates and storage recommendations. [1]
Finished Product Verification: Confirm this compound content in final formulated products including oils, capsules, and other dosage forms to ensure compliance with labeling claims and regulatory requirements. [1]
The HPLC methodologies presented in this comprehensive protocol provide robust and reliable approaches for this compound quantification in various sample matrices. The QbD-optimized method offers particular advantages for regulatory applications and method transfer between laboratories, while the rapid quality control method enables high-throughput analysis for routine testing. Proper implementation of these methods requires careful attention to sample preparation techniques, chromatographic conditions, and This compound stability considerations.
As research into the therapeutic potential of this compound continues to expand, these standardized analytical protocols will play a crucial role in ensuring data quality and comparability across studies. Future method developments will likely focus on increasing automation and throughput, enhancing sensitivity for biological matrix analysis, and improving sustainability through green chemistry principles. By adopting these rigorously validated methods, researchers and quality control professionals can generate reliable this compound quantification data to support product development, clinical research, and quality assurance programs.
Thymoquinone (TQ), the primary bioactive compound in Nigella sativa L. (black seed or black cumin), has garnered significant attention in pharmaceutical research due to its extensive therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The extraction methodology employed critically influences both the yield and quality of TQ, thereby impacting its potential efficacy in drug formulations. These application notes provide detailed protocols for optimizing TQ extraction, leveraging the most recent advancements in extraction technologies. As the demand for evidence-based natural therapeutics grows, establishing standardized, efficient extraction protocols becomes paramount for ensuring batch-to-batch consistency, maximizing bioactive compound recovery, and facilitating the reproducible development of TQ-based pharmaceuticals. This document synthesizes cutting-edge research to provide researchers and drug development professionals with validated methods for obtaining high-quality TQ extracts suitable for preclinical and clinical investigations [1] [2].
The extraction of this compound from black seed can be approached through several methods, each with distinct advantages and optimal operating conditions. The selection of an appropriate method depends on the specific research objectives, considering factors such as target yield, purity, equipment availability, and economic feasibility.
Screw press extraction, or cold pressing, is a solvent-free, simple, and low-cost method ideal for producing oil without chemical residues. However, its efficiency in releasing bound bioactive compounds like TQ can be limited without optimization.
Optimal Parameters for Screw Press Extraction:
Expected Outcomes: Under these optimized conditions, researchers can achieve an oil yield of approximately 22 wt% with a TQ content of up to 10 mg/mL of oil. The residue oil in the press cake remains around 18–19 wt%, indicating good extraction efficiency [3].
UAE utilizes cavitation forces to rupture cell walls, enhancing the release of intracellular compounds. This method is renowned for its high efficiency, shortened extraction time, and improved recovery of heat-sensitive compounds like TQ.
Optimal Parameters for UAE:
Procedure:
Physical pretreatments prior to oil extraction can significantly disrupt seed cell structures, facilitating the release of bound TQ during subsequent pressing. These methods are particularly valuable for enhancing the efficiency of cold pressing.
Freeze-Thaw Pretreatment:
Microwave Pretreatment:
Table 1: Comparative Analysis of this compound Extraction Methods from Nigella sativa L.
| Extraction Method | Optimal Conditions | This compound Content | Oil Yield | Key Advantages |
|---|---|---|---|---|
| Screw Press (Optimized) | Feed rate: 50-54 g/min, Moisture: 15-18%, Temp: 55-60°C | Up to 10 mg/mL oil | ~22 wt% | Solvent-free, simple, low equipment cost, chemical-free oil |
| Ultrasound-Assisted (UAE) | Methanol, 69°C, 86 min, 1:10 ratio | Up to 28.62% in extract | ~34.53% [6] | High TQ yield, shorter extraction time, enhanced bioactivity |
| Freeze-Thaw + Cold Press | -17°C/48h freeze + 50°C/1h thaw, 3 cycles | ↑ 79.93% vs. untreated | Data not specified | No solvents, preserves heat-sensitive compounds, simple |
| Microwave + Cold Press | 640 W for 3 minutes | >2x vs. untreated | Data not specified | Rapid, significantly enhances TQ recovery |
The following workflow diagram illustrates the decision-making process for selecting and applying the appropriate extraction method based on research goals.
Accurate quantification of TQ and its effective formulation into delivery systems are critical steps in pharmaceutical development.
A validated Gas Chromatography-Flame Ionization Detector (GC-FID) method provides a reliable and accessible means for TQ quantification.
Chromatographic Conditions:
Sample Preparation:
To improve the solubility and bioavailability of lipophilic TQ in aqueous biological environments, lipid-based delivery systems such as emulsions can be employed.
Emulsion Preparation Protocol:
Determination of Entrapment Efficiency (EE):
Table 2: Key Quality Parameters for Black Seed Oil and Analytical Methods
| Parameter | Specification/Value | Method / Notes |
|---|---|---|
| Total Oil in Seed | 34.5 - 41.8 wt% | Maximum extractable oil content [3] |
| TQ in Commercial Oils | 3.48 - 8.73 mg/g oil | Range found in cold-pressed oils [3] |
| GC-FID Linearity Range | 10 - 1280 µg/mL | For validated quantification [8] |
| GC-FID LoD / LoQ | 13.59 µg/mL / 41.19 µg/mL | Limit of Detection & Quantification [8] |
| Emulsion Entrapment Efficiency | Up to 64.83% | Achieved via density-changing centrifugation [8] |
The protocols outlined herein provide a robust foundation for the efficient extraction, quantification, and formulation of this compound from Nigella sativa L. The choice of extraction method—be it the green and simple optimized screw press, the high-yielding UAE, or the innovative pretreatment-assisted pressing—should be aligned with the specific goals of the research and development project. The integration of validated analytical techniques like GC-FID ensures accurate quality control, while the development of emulsion systems addresses the challenge of TQ's low aqueous solubility, a critical step for enhancing its bioavailability in therapeutic applications. Future work should focus on the scale-up of these optimized methods, conducting comprehensive in vitro and in vivo bioactivity studies using the extracted TQ, and exploring advanced nanocarrier systems to further improve the stability, targeting, and therapeutic efficacy of this promising natural compound. By adopting these standardized protocols, researchers can accelerate the translation of this compound from a laboratory curiosity to a validated pharmaceutical agent.
Principle: Soxhlet extraction is a solid-liquid technique that uses continuous solvent cycling to efficiently extract compounds from solid matrices. The system operates through repeated cycles of solvent evaporation, condensation, percolation through the sample, and siphoning back to the distillation flask [1].
Materials and Equipment:
Procedure:
Sample Preparation: Reduce seed particle size using a mortar and pestle or mechanical grinder. Record the exact weight of the sample (typically 10-14g) [2] [4].
Apparatus Assembly:
Extraction Process:
Post-Extraction Processing:
The complex composition of plant extracts necessitates precise analytical methods to quantify this compound content specifically.
| Method | Principle | Key Features | Applications |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [2] [3] [5] | Separation using C-18 column with UV detection (254 nm) | High sensitivity and specificity; requires sample preparation | Quality control; precise quantification |
| Square-Wave Voltammetry (SWV) [3] | Electrochemical oxidation of protonated hydroquinone | Cost-effective, rapid, minimal sample preparation | Routine analysis; resource-limited settings |
| Near-Infrared Spectroscopy (NIRS) [6] | Spectral analysis in NIR region (780-2500 nm) | Non-destructive, high-throughput screening | Breeding programs; large-scale screening |
HPLC Protocol Details [5]:
Voltammetric Protocol Details [3]:
The following diagram illustrates the complete this compound extraction and analysis workflow:
The extracted this compound has demonstrated significant antibacterial activity against various microorganisms, including Bacillus species, suggesting potential applications in antimicrobial formulations [2]. In pharmacological research, this compound has shown anti-inflammatory, antioxidant, and anticancer properties, supporting its investigation in drug development programs [7] [8].
Soxhlet extraction remains a valuable method for this compound isolation from Nigella sativa seeds, particularly for research-scale applications. The continuous extraction process provides efficient compound recovery, though researchers should consider the potential impact of prolonged heating on this compound stability. The integration of this extraction method with modern analytical techniques like HPLC, voltammetry, or NIRS enables comprehensive quality assessment and supports the reliable investigation of this compound's therapeutic potential.
Thymoquinone (TMQ) is the primary bioactive compound responsible for the therapeutic properties of black cumin (Nigella sativa L.) seeds, demonstrating significant antioxidant, anti-inflammatory, and anticancer activities [1]. Traditional quantification of TMQ relies on high-performance liquid chromatography (HPLC), which, while accurate, is time-consuming, costly, and impractical for large-scale screening [2] [3].
Near-Infrared Reflectance Spectroscopy (NIRS) offers a rapid, non-destructive, and reagent-free alternative. This document details a validated protocol for using NIRS to screen TMQ content in intact black cumin seeds, enabling high-throughput phenotyping for breeding programs and quality control [4] [2] [3].
The developed NIRS method correlates spectral data in the 780-2500 nm range with TMQ concentrations determined by HPLC using modified partial least squares (MPLS) regression [2]. The model's robustness was rigorously tested on a multi-year dataset.
| Calibration Set Description | Sample Size (n) | TMQ Range (mg g⁻¹) | R² | Standard Error (mg g⁻¹) | Validation Type |
|---|---|---|---|---|---|
| Initial Calibration (2021 samples) | 288 | 0.68 - 14.46 | 0.96 | SEC: 0.84 | Cross-validation |
| Cross-Validation (2021 samples) | 288 | 0.68 - 14.46 | 0.94 | SECV: 0.97 | Cross-validation |
| Independent Validation (2022 samples) | 313 | 1.74 - 17.30 | 0.78 | SEP: 1.28 | External |
| Expanded Calibration (2021+2022) | 601 | 0.68 - 17.30 | 0.92 | SEC: 1.10 | Cross-validation |
| Independent Validation (2023 samples) | 179 | 1.08 - 13.49 | 0.85 | SEP: 1.18 | External |
| Expanded with 25% of 2023 samples | 646 | 0.68 - 17.30 | 0.86 | SEP: 1.08 | External |
| Expanded with 50% of 2023 samples | 691 | 0.68 - 17.30 | 0.88 | SEP: 1.01 | External |
SEC: Standard Error of Calibration; SECV: Standard Error of Cross-Validation; SEP: Standard Error of Prediction [2] [3]
The data demonstrates that continuous model updating with new samples from different environments and years is critical for enhancing predictive accuracy and robustness [2].
Spectral analysis identified specific wavelength regions most associated with TMQ content, corresponding to chemical bond vibrations.
| Wavelength (nm) | Chemical Bond/Vibration Association | Spectral Feature |
|---|---|---|
| ~1660 - 1700 | C-H stretch first overtone | Broad absorption area |
| ~2038 - 2114 | Combination bands | Broad absorption area |
| ~2106 | Key discrimination wavelength | Peak in high-TMQ spectra [2] [3] |
| ~2226 - 2418 | C-H combination bands | Broad absorption area |
| ~2254 | Key discrimination wavelength | Peak in high-TMQ spectra [2] [3] |
The most significant spectral differences between high and low TMQ seeds were observed around 2106 nm and 2254 nm [2] [3]. The workflow for identifying these key wavelengths is outlined below:
The NIRS calibration equation is highly effective for selecting genotypes with high TMQ content in breeding programs. The accuracy of selection improves significantly when the calibration set is updated with a portion of samples from the target environment.
| Selection Intensity | Match with HPLC (%) - No 2023 Samples | Match with HPLC (%) - 25% 2023 Samples Added | Match with HPLC (%) - 50% 2023 Samples Added |
|---|---|---|---|
| Top 5% | 67% | 89% | 100% |
| Top 10% | 56% | 89% | 89% |
| Top 15% | 67% | 81% | 85% |
Data represents the percentage of samples correctly selected by NIRS compared to the rank based on HPLC reference data [2] [3].
NIRS is a reliable and powerful high-throughput tool for quantifying this compound in intact black cumin seeds. The methodology detailed in these application notes provides researchers and industry professionals with a robust protocol to implement this technique effectively, facilitating rapid screening in plant breeding and quality control applications.
This compound (TQ), the primary bioactive constituent of Nigella sativa (black cumin), demonstrates significant therapeutic potential across various disease models but presents substantial analytical challenges due to its inherent chemical instability. This molecule exhibits particular sensitivity to environmental factors including heat, light, pH fluctuations, and oxidative conditions, which can compromise pharmaceutical product quality and efficacy. Consequently, implementing stability-indicating analytical methods becomes essential for accurate quantification, degradation monitoring, and formulation development. These validated methods must effectively separate this compound from its degradation products under various stress conditions, providing reliable data for regulatory compliance and shelf-life determination.
The development of robust analytical protocols addresses the compound's susceptibility to degradation, which research has demonstrated can exceed 75% when exposed to temperatures above 150°C and occurs rapidly in aqueous environments and under light exposure. The forced degradation studies conducted under ICH guidelines reveal that this compound undergoes significant transformation under thermal, photolytic, and oxidative conditions, necessitating precise monitoring during pharmaceutical development and quality control processes. This application note provides comprehensive protocols and analytical procedures to support researchers in overcoming these challenges.
Various analytical techniques have been employed for this compound quantification, each offering distinct advantages and limitations for stability-indicating applications. High-Performance Liquid Chromatography (HPLC) remains the most widely established method, with reversed-phase C18 columns using water-acetonitrile or water-methanol mobile phases providing excellent separation efficiency. Ultra-Performance Liquid Chromatography (UPLC) techniques offer enhanced resolution with reduced analysis time through smaller particle size columns (1.8 μm), while voltammetric methods present emerging alternatives with comparable sensitivity without extensive sample preparation.
The following table summarizes the primary analytical methods for this compound quantification:
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Separation Conditions | Detection | Linear Range | Sensitivity | Analysis Time | Key Applications |
|---|---|---|---|---|---|---|
| RP-HPLC [1] [2] | C18 column; water-acetonitrile (variable ratios); flow rate: 0.5-1.0 mL/min | UV: 254-294 nm | 2-10 μM [2] | LOD: 2.19 ng/mL; LOQ: 6.64 ng/mL [1] | 10-15 min | Forced degradation studies, stability testing, quality control |
| UPLC [3] | HSS-T3 C18 (100×2.1mm, 1.8μm); water-acetonitrile gradient; 0.5 mL/min | UV: 294 nm | 0.1-0.8 μg/mL (plasma & solution) | LOD: 0.001 μg/mL (solution); 0.006 μg/mL (plasma) | 6 min | Biopharmaceutical studies, pharmacokinetics, dissolution testing |
| HPTLC [4] | Silica gel; n-hexane:ethyl acetate (8:2) | UV visualization | Not specified | Semi-quantitative | Varies | Preliminary screening, identity confirmation |
| Voltammetry [5] | Carbon paste electrode; Britton-Robinson buffer (pH 2.0-6.0) | Oxidation signal | 8.9-29.8 nmol·L⁻¹ | LOD: 8.9 nmol·L⁻¹; LOQ: 29.8 nmol·L⁻¹ | Rapid | Alternative screening, electrochemical characterization |
| NIRS [6] | Intact seed analysis; no separation required | Spectral calibration (2106 nm, 2254 nm) | 0.68-14.46 mg/g | R²: 0.85-0.88; SEP: 1.01-1.18 mg/g | Rapid (seconds) | High-throughput screening, breeding programs |
Understanding this compound's degradation behavior under various stress conditions is fundamental to developing effective formulation strategies and appropriate storage conditions. Forced degradation studies conducted in accordance with International Council for Harmonisation (ICH) guidelines provide critical insights into the molecule's vulnerability profiles and degradation pathways. The predominant degradation products identified through these studies include thymohydroquinone and dithis compound, formed through reduction and dimerization processes, respectively, particularly under oxidative conditions.
Table 2: this compound Degradation Profile Under Various Stress Conditions
| Stress Condition | Experimental Conditions | Degradation Percentage | Major Degradation Products | Protection Strategies |
|---|---|---|---|---|
| Thermal [1] [7] | Elevated temperatures | 14.68% [1] | Not specified | Encapsulation, cold storage, protective packaging |
| Photolytic [1] [3] | UV light exposure | 12.11% [1] | Thymohydroquinone, dithis compound [8] | Light-resistant packaging, amber glass containers |
| Oxidative [1] [3] | Hydrogen peroxide (3%) | 5.25% [1] | Thymohydroquinone, dithis compound [8] | Antioxidant addition, oxygen-free atmosphere |
| Acidic Hydrolysis [1] | HCl (0.1M) | 1.53% [1] | Not specified | pH adjustment, buffering agents |
| Basic Hydrolysis [1] | NaOH (0.1M) | 0.78% [1] | Not specified | pH adjustment, buffering agents |
| Aqueous Media [7] | Water-containing solutions | Significant degradation | Hydrolytic products | Non-aqueous formulations, lipid-based delivery systems |
| Encapsulation Protection [9] [7] | Yeast cell microcarriers | 52.63% degradation (vs. 96.78% in free oil) [9] | Reduced degradation | Microencapsulation, nanoparticle systems |
Encapsulation technologies, particularly yeast-based microcarriers (Saccharomyces cerevisiae), have demonstrated remarkable effectiveness in enhancing this compound stability. Research shows that plasmolysed yeast cells can reduce this compound degradation during storage from 96.78% in free black cumin seed oil to just 52.63% in encapsulated formulations [9]. This approach maintains the bioactive properties while significantly extending the compound's shelf life under various environmental challenges. Additional protection strategies include antioxidant supplementation, oxygen-free packaging, and lipid-based delivery systems that collectively address this compound's multifaceted instability issues.
Principle: This reverse-phase HPLC method effectively separates this compound from its degradation products generated under various stress conditions, providing accurate quantification and stability assessment [1].
Materials and Equipment:
Mobile Phase Preparation:
Sample Preparation:
Chromatographic Procedure:
Method Validation:
Principle: This ultra-performance liquid chromatography method offers enhanced resolution with reduced analysis time, ideal for dissolution testing and pharmacokinetic studies [3].
Materials and Equipment:
Method Parameters:
Sample Preparation for Plasma Analysis:
Validation Parameters:
Principle: Systematic evaluation of this compound stability under various stress conditions to validate the stability-indicating capability of the analytical method and identify major degradation pathways [1].
Stress Conditions:
Procedure:
Acceptance Criteria:
For reliable this compound quantification, comprehensive method validation is essential according to ICH guidelines. System suitability tests must be performed before each analytical run to ensure instrument performance. Critical parameters include theoretical plate count (≥2000), tailing factor (≤2.0), and repeatability (%RSD ≤ 2.0 for multiple injections of standard solution). The method should demonstrate specificity by resolving this compound from all potential degradation products formed under various stress conditions.
The following diagram illustrates the complete analytical workflow for this compound stability assessment:
Validation parameters must be rigorously established during method development. Linearity should be demonstrated across the specified range (typically 2-10 μM for HPLC methods) with correlation coefficient (r²) ≥ 0.999. Accuracy is evaluated through recovery studies at three concentration levels (80%, 100%, 120%) with acceptable recovery of 98-102%. Precision encompasses both repeatability (intra-day %RSD < 2%) and intermediate precision (inter-day %RSD < 2%). The method's robustness should be established by evaluating deliberate variations in critical parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
Quantitative analysis of forced degradation samples enables calculation of percentage degradation under each stress condition using the formula: % Degradation = [(Area of unstressed sample - Area of stressed sample) / Area of unstressed sample] × 100. This data facilitates understanding of degradation kinetics and helps establish appropriate storage conditions and shelf life. For this compound, thermal and photolytic degradation typically represent the most significant pathways, with reported degradation of 14.68% and 12.11% respectively under standardized stress conditions [1].
When analyzing degradation data, mass balance should be calculated to account for all degradation products and ensure analytical method completeness. Mass balance is determined by comparing the total response of degraded sample (this compound plus degradation products) with the response of original unstressed sample, with acceptable range of 98-102%. This approach validates that all degradation products are detected and accounted for in the stability assessment, providing comprehensive understanding of this compound's stability profile under various environmental conditions.
The stability-indicating methods described in this application note support various phases of pharmaceutical development. In preformulation studies, these protocols help identify optimal storage conditions and compatible excipients. During formulation development, they facilitate screening of delivery systems such as solid lipid nanoparticles (SLNs), which have demonstrated a 2-fold increase in this compound bioavailability compared to suspensions [3]. For quality control applications, these methods provide reliable tools for routine analysis, batch release testing, and stability monitoring of finished products.
Emerging technologies like near-infrared reflectance spectroscopy (NIRS) offer rapid, non-destructive alternatives for high-throughput screening in breeding programs and quality assessment. NIRS calibration models have demonstrated strong predictive performance (r² = 0.85; SEP = 1.18 mg g⁻¹) for this compound content in intact black cumin seeds [6]. This approach enables rapid phenotyping of large sample sets without extensive sample preparation, significantly accelerating breeding programs focused on enhancing this compound content in Nigella sativa cultivars.
Additionally, encapsulation strategies using Saccharomyces cerevisiae-based microcarriers have shown remarkable success in preserving this compound stability, reducing degradation from 96.78% in free oil to 52.63% in encapsulated formulations during storage [9]. These advanced delivery systems, combined with robust analytical methods, address the significant challenges associated with this compound's inherent instability, enabling development of effective pharmaceutical formulations with optimized therapeutic potential.
The comprehensive analytical methods outlined in this application note provide researchers with validated tools for accurate this compound quantification and stability assessment. The stability-indicating HPLC and UPLC methods offer reliable separation of this compound from its degradation products, enabling precise monitoring under various stress conditions. Implementation of these protocols supports drug development efforts by facilitating formulation optimization, establishing appropriate storage conditions, and ensuring regulatory compliance through validated analytical procedures.
As research continues to explore this compound's therapeutic potential, these analytical methods will play an increasingly important role in product development and quality assurance. The integration of emerging technologies like NIRS and voltammetry offers exciting opportunities for method innovation, potentially expanding analytical capabilities while maintaining the precision and accuracy required for pharmaceutical applications. Through continued method refinement and validation, the scientific community can overcome existing challenges associated with this compound instability, ultimately enabling development of effective pharmaceutical products that fully leverage this promising natural compound's therapeutic benefits.
Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa (black cumin) seeds, has garnered significant research interest due to its broad therapeutic potential, including demonstrated anti-cancer, anti-inflammatory, antioxidant, and antiviral activities. Despite promising pharmacological properties, TQ faces substantial development challenges primarily due to its unfavorable physicochemical and pharmacokinetic properties. Specifically, TQ exhibits light sensitivity, poor aqueous solubility, and extensive plasma protein binding that collectively limit its therapeutic application. Recent studies have revealed that TQ undergoes extensive and rapid binding to plasma proteins, with reported binding rates exceeding 99% to serum albumin and alpha-1 acid glycoprotein. This extensive protein binding significantly reduces the free fraction of TQ available for pharmacological activity, thereby diminishing its therapeutic efficacy and complicating its pharmacokinetic profile. Understanding and characterizing TQ-protein interactions is therefore essential for advancing TQ-based drug development efforts. These application notes provide detailed methodologies and protocols for investigating TQ-protein binding interactions, with the goal of facilitating the development of novel formulation strategies to overcome these limitations and maximize the clinical potential of this promising natural compound [1] [2] [3].
Principle: Equilibrium dialysis separates free and protein-bound TQ through a semi-permeable membrane, allowing for quantitative assessment of protein binding under physiological conditions. This method directly measures the free concentration of TQ available for pharmacological activity, providing critical data for dosage optimization and safety assessment [1].
Materials and Reagents:
Procedure:
Technical Notes: Conduct experiments under minimal light conditions to prevent TQ photodegradation. Include appropriate controls (TQ in buffer alone) to account for non-specific binding to dialysis apparatus. Validate method linearity (R² > 0.99) across expected concentration range (0.1-100 μg/mL) [1].
Principle: SPR measures real-time biomolecular interactions without labeling requirements, providing detailed kinetic parameters (association/dissociation rates) and binding affinity data for TQ-protein interactions. This method offers exceptional sensitivity and precision for characterizing binding events at the molecular level [4].
Materials and Reagents:
Procedure:
Protein Immobilization:
Binding Kinetics:
Data Analysis:
Technical Notes: Maintain constant temperature (25°C) throughout analysis. Include buffer blanks and duplicate injections to ensure data reliability. Systematically optimize flow rate, contact time, and regeneration conditions for each protein target [4].
Principle: Ultracentrifugation employs high gravitational forces to separate protein-bound TQ from free compound based on molecular size and density differences. This method preserves binding equilibrium while providing rapid separation of free and bound fractions, making it particularly valuable for compounds with rapid binding kinetics [1].
Procedure:
Technical Notes: Ensure proper tube balancing before centrifugation. Avoid disturbing layers during sample collection. Validate method by demonstrating complete protein sedimentation (>99%) using protein assays [1].
Table 1: Protein Binding Profiles of this compound Using Different Methodologies
| Protein Target | Methodology | Binding Percentage (%) | Incubation Conditions | Reference |
|---|---|---|---|---|
| Fetal Bovine Serum | Equilibrium Dialysis/HPLC | 97.5% (at 10 μg/mL) | 30 min, 37°C | [1] |
| Bovine Serum Albumin (BSA) | Equilibrium Dialysis/HPLC | 94.5 ± 1.7% | 30 min, 37°C | [1] |
| Alpha-1 Acid Glycoprotein (AGP) | Equilibrium Dialysis/HPLC | 99.1 ± 0.1% | 30 min, 37°C | [1] |
| Human Serum Albumin | SPR | >99% | 180 sec association | [3] |
| ACE2 Protein | SPR | KD = 4.999 μM (SARS-CoV-2 pseudovirus) | 180 sec association | [4] |
Table 2: Impact of Protein Binding on this compound Bioactivity
| Cell Line | Treatment Condition | Anti-proliferative Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| DLD-1 Colon Cancer | TQ alone | Significant inhibition | Caspase activation, Bax/Bcl-2 alteration | [1] |
| DLD-1 Colon Cancer | TQ pre-incubated with BSA | Complete loss of activity | Covalent binding to Cys-34 of BSA | [1] |
| DLD-1 Colon Cancer | TQ pre-incubated with AGP | Maintained activity | Prevention of BSA binding | [1] |
| HCT-116 Colon Cancer | TQ alone | Significant inhibition | Apoptosis induction | [1] |
| HCT-116 Colon Cancer | TQ pre-incubated with BSA | Complete loss of activity | Covalent binding to serum proteins | [1] |
Mass spectrometric analysis has revealed that TQ forms covalent adducts with serum albumin, specifically binding to Cysteine-34 residue in the drug binding site I. This irreversible binding mechanism explains the significant reduction in TQ's free fraction and bioactivity following incubation with serum proteins. The covalent modification of BSA by TQ was confirmed through tryptic digestion and LC-MS/MS analysis, identifying a mass shift consistent with TQ modification (+164 Da) specifically on Cys-34. This finding provides a structural basis for understanding TQ's extensive protein binding and has important implications for drug delivery strategies aimed at preserving TQ's therapeutic activity [1].
Molecular docking simulations have provided additional insights into TQ-protein interactions at the atomic level. Docking studies using Autodock Vina demonstrated that TQ effectively docks with multiple protein targets, including ACE2 receptors, BCL2 family proteins, and kinase domains. TQ forms stable hydrogen bonds with key residues in the ACE2 receptor binding pocket, with calculated binding energies ranging from -6.5 to -8.2 kcal/mol. These computational findings correlate well with experimental binding data and help elucidate the structural determinants of TQ's protein interactions and its subsequent effects on various signaling pathways implicated in its therapeutic mechanisms [5] [4].
Table 3: Nanocarrier Formulations to Overcome this compound Protein Binding
| Formulation Type | Composition | Key Findings | Protein Binding Reduction | Reference |
|---|---|---|---|---|
| PEGylated Liposomes (PEG-TQ-LP) | PEG2000, Phosphatidylcholine, Cholesterol | Enhanced apoptosis in HCC cells, improved tumor targeting | Significant reduction (indirect evidence) | [5] |
| Nanostructured Lipid Carriers (NLC) | Precirol ATO 5, Transcutol HP, Tween 80 | 3.4-fold increase in bioavailability, enhanced solubility | Not quantified | [3] |
| Cyclodextrin Complexes | Hydroxypropyl-β-cyclodextrin | Improved solubility and stability | Not quantified | [3] |
| Mesoporous Silica Nanoparticles | Silica matrix | Sustained release, enhanced cellular uptake | Not quantified | [3] |
The extensive protein binding of TQ has prompted the development of advanced delivery strategies to protect TQ from rapid serum protein binding and increase its free fraction. PEGylated liposomes have demonstrated particular promise, showing enhanced antitumor efficacy in hepatocellular carcinoma models compared to free TQ. These nanocarriers leverage the Enhanced Permeability and Retention (EPR) effect to preferentially accumulate in tumor tissues while minimizing TQ exposure to serum proteins. Additional nanotechnology approaches including nanostructured lipid carriers, cyclodextrin complexes, and mesoporous silica nanoparticles have shown improved solubility, stability, and bioavailability of TQ, indirectly addressing the protein binding challenge through enhanced delivery efficiency [5] [3].
The following diagram illustrates how nanocarrier systems protect this compound from protein binding and facilitate targeted delivery:
Diagram 1: Nanocarrier Protection Mechanism Against Protein Binding - This diagram illustrates how encapsulation in nanocarriers protects this compound from rapid protein binding and enhances delivery to target sites.
The extensive protein binding of TQ has significant implications for its pharmacological activity and therapeutic application. As demonstrated in cell proliferation assays, pre-incubation of TQ with BSA completely abolishes its anti-proliferative effects against colon cancer cells, while pre-incubation with AGP maintains TQ's activity, suggesting that AGP may prevent TQ binding to BSA. This finding indicates that the specific protein target to which TQ binds significantly influences its bioactivity. Additionally, the covalent nature of TQ's binding to serum proteins may contribute to its hepatoprotective effects through the formation of protein adducts that modulate oxidative stress responses. Understanding these complex protein interactions is essential for designing effective TQ-based therapies and accurately interpreting its mechanism of action in various disease models [1] [2].
This compound exhibits extensive and complex interactions with plasma proteins, particularly serum albumin and alpha-1 acid glycoprotein, with binding percentages exceeding 99% in some cases. This significant protein binding substantially reduces the free fraction available for therapeutic activity, necessitating specialized formulation approaches to maximize its clinical potential. The comprehensive protocols described herein—including equilibrium dialysis, surface plasmon resonance, and ultracentrifugation methodologies—provide robust tools for characterizing these interactions and screening novel formulations designed to overcome this limitation.
Future research should focus on several key areas: First, developing standardized assay protocols specifically validated for TQ-protein binding studies to enable direct comparison across research groups. Second, exploring novel formulation strategies beyond current nanocarrier systems, including prodrug approaches and targeted delivery systems that minimize serum protein interactions. Third, conducting detailed structure-activity relationship studies to identify TQ analogs with reduced protein binding while maintaining therapeutic efficacy. Finally, advancing clinical translation of optimized TQ formulations through rigorous pharmacokinetic and safety evaluations in human subjects. By addressing the fundamental challenge of protein binding through integrated methodological and formulation approaches, researchers can unlock the full therapeutic potential of this promising natural compound for various clinical applications [5] [1] [3].
Thymoquinone (TQ), a bioactive monoterpene (2-isopropyl-5-methyl-1,4-benzoquinone) derived primarily from Nigella sativa L. seeds, exhibits diverse pharmacological activities but presents specific handling challenges [1] [2].
Key Physicochemical Properties:
Stock Solution Preparation:
Objective: Evaluate TQ's antiproliferative effects and determine IC₅₀ values [5] [6].
Materials:
Procedure:
Objective: Quantify TQ-induced apoptosis using Annexin V/PI staining [6].
Materials:
Procedure:
Objective: Evaluate TQ-induced changes in gene expression (e.g., p53) [6].
Materials:
Procedure:
Table 1: Experimentally Determined IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Treatment Duration | Reference |
|---|---|---|---|---|
| H1650 | Lung adenocarcinoma | 26.59 | 48 hours | [5] |
| MCF-7 | Breast cancer | 25.0 | 24 hours | [6] |
| A549 | Lung cancer | Varies by formulation | 72 hours | [7] |
| PC3 | Prostate cancer | Effective at low doses | Not specified | [3] |
| HUVEC | Endothelial cells | More sensitive than cancer cells | Not specified | [3] |
Table 2: Effects of this compound on Oxidative Stress Parameters in H1650 Cells
| Parameter | Effect of TQ | Significance | Experimental Details |
|---|---|---|---|
| Total Antioxidant Status (TAS) | Increased | Statistically significant | Dose-dependent improvement |
| Total Oxidant Status (TOS) | Decreased | Statistically significant | Reduced oxidative damage |
| Oxidative Stress Index (OSI) | Decreased | Statistically significant | Calculated as (TOS/TAS)×100 |
| 8-OHdG | Not significant | p > 0.05 | DNA damage marker |
| Caspase-3 | Not significant | p > 0.05 | Apoptosis marker |
This compound modulates multiple signaling pathways critical for cancer cell survival and proliferation:
Figure 1: Signaling Pathways Modulated by this compound. TQ exerts anticancer effects through multiple pathways including PI3K/AKT inhibition, NF-κB suppression, p53 activation, and regulation of autophagy and oxidative stress.
To overcome TQ's poor aqueous solubility and stability, several nanoformulation approaches have been developed:
Liposomal Encapsulation Protocol [7] [4]:
Lipid Film Method:
Characterization:
Stability Testing:
Figure 2: Experimental Workflow for this compound Cell Culture Studies. This flowchart outlines the sequential steps from experimental planning through data interpretation for comprehensive TQ mechanism studies.
Optimal Experimental Conditions:
Technical Notes:
Troubleshooting:
Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa (black seed), has garnered significant research interest due to its demonstrated therapeutic potential in preclinical studies. Its reported pharmacological activities include anti-inflammatory, antioxidant, antidepressant, and anticancer properties, among others [1] [2]. The translation of these effects from in vitro settings to in vivo animal models is a critical step in the drug development pipeline. However, TQ's pharmacological profile and toxicity are highly dependent on the route of administration and exhibit notable gender-dependent differences [3] [4]. This document provides detailed application notes and standardized protocols for the common routes of TQ administration in rodent models, summarizing essential quantitative data and experimental methodologies to aid researchers in designing robust and reproducible in vivo studies.
The choice of administration route profoundly influences the maximum tolerated dose (MTD), bioavailability, and the toxicity profile of TQ. The table below summarizes the critical parameters for oral and intraperitoneal (IP) administration, the two most prevalent routes in animal studies.
Table 1: Summary of this compound Administration Routes and Dosing in Rodents
| Administration Route | Typical Dose Ranges | Vehicle Formulation | Maximum Tolerated Dose (MTD) | Key Toxicity Signs | Reported Efficacy Models |
|---|---|---|---|---|---|
| Oral (P.O.) | 20–100 mg/kg [4] [5] | 0.5% DMSO in olive oil [3]; Corn oil [6]; Carboxy Methyl Cellulose (CMC) [4] | 250 mg/kg (single dose, both genders) [3] | Transient diarrhea, hypoactivity, dyspnea, bowel obstruction (at 500 mg/kg) [3] | Depression [6], Piroplasmosis [5], Colorectal Cancer [7] |
| Intraperitoneal (I.P.) | 1–50 mg/kg [8] [6] [9] | 0.5% DMSO in olive oil [3]; 10% DMSO in saline [8]; Saline with/without Tween 80 [9] | 22.5 mg/kg (male), 15 mg/kg (female) (single dose) [3] | Acute pancreatitis, fibrinous adhesions, fat necrosis, abdominal swelling [3] | Asthma [8], Breast Cancer [9], Contrast-Induced Nephropathy [10], Depression [6] |
| Intravenous (I.V.) | 5 mg/kg (for PK studies) [4] | Not specified in detail [4] | Data limited | Data limited | Primarily used for pharmacokinetic studies [4] |
A critical factor in experimental design is the gender-dependent disposition of TQ. A pharmacokinetic study in rats revealed that after a single 20 mg/kg oral dose, female rats exhibited a significantly higher maximum plasma concentration (Cmax = 5.22 ± 0.154 μg/ml) and area under the curve (AUC = 47.38 ± 0.821 μg/ml·h) compared to male rats (Cmax = 4.52 ± 0.092 μg/ml; AUC = 43.63 ± 0.953 μg/ml·h) [4]. This underscores the necessity to include both male and female animals in studies or to explicitly account for gender as a biological variable.
This protocol is adapted from studies on depression and piroplasmosis [6] [5].
1. Reagents and Materials:
2. Formulation Preparation:
3. Administration Procedure:
4. Key Notes:
This protocol is widely used in models of asthma, cancer, and nephropathy [8] [9] [10].
1. Reagents and Materials:
2. Formulation Preparation:
3. Administration Procedure:
4. Key Notes:
The following diagram illustrates the decision-making workflow for selecting and executing the appropriate administration protocol.
Understanding the toxicological profile of TQ is paramount for designing ethical and safe animal studies.
Table 2: Acute Toxicity and Safety Monitoring of this compound
| Parameter | Oral Administration | Intraperitoneal Administration |
|---|---|---|
| LD₅₀ (Literature) | 794.3 mg/kg (Rat) [3] | 57.5 mg/kg (Rat) [3] |
| Observed Toxicity Signs | Weight loss, diarrhea, hypoactivity, slight abdominal distention, dyspnea (shortness of breath). Two deaths at 500 mg/kg due to bowel obstruction [3]. | Irritability, lethargy, piloerection, abdominal swelling, fibrous adhesions, fat necrosis, acute pancreatitis [3]. |
| Biochemical Changes | Altered glucose levels, serum triglycerides, and α-amylase activity post-treatment [3]. | Elevated serum α-amylase and triglyceride levels, indicative of pancreatic damage [3]. |
| Recommended Safety Monitoring | Body weight, food/water intake, fecal output, respiratory rate, gross necropsy of GI tract. | Body weight, posture/activity, abdominal palpation, serum amylase/lipase, gross necropsy for adhesions and pancreatic inspection. |
This compound is a promising phytochemical with a wide range of therapeutic applications in preclinical research. The successful execution of in vivo studies requires careful consideration of the administration route, which directly impacts dosing, efficacy, and animal welfare. The oral route is suitable for chronic or long-term studies where systemic exposure with lower acute toxicity is desired, while the IP route provides a more direct and potent delivery, albeit with a higher risk of local toxicity. Researchers must account for gender-specific differences in TQ pharmacokinetics and strictly adhere to the maximum tolerated doses to ensure humane and scientifically valid outcomes. The protocols and data summarized herein provide a foundational framework for the standardized and responsible use of this compound in animal model research.
This compound undergoes rapid degradation in aqueous environments. The following table summarizes the key factors affecting its stability and the observed effects, as established by controlled studies [1]:
| Factor | Effect on Stability | Key Findings |
|---|---|---|
| pH | Major influence; follows pH-dependent degradation kinetics. | Very low stability at alkaline pH; rapid degradation. More stable at acidic pH, but still degrades. Degradation follows first-order kinetics at very acidic/alkaline pH, and second-order kinetics at pH 5–7.4. [1] |
| Light | Severe degradation; one of the most critical factors. | Short exposure to light leads to severe degradation, independent of pH or solvent. [1] [2] [3] |
| Solvent Type | Varied degradation rate in different aqueous solvents. | Stability is low in all aqueous solutions tested (e.g., water, HCl, phosphate buffers), but the degradation rate varies with the solvent. [1] |
| Heat/Temperature | Increased degradation at higher temperatures. | Characterized by low stability at elevated temperatures. [3] |
A validated HPLC method is crucial for accurately quantifying TQ and its degradation products during stability studies [1].
This method is specific, as confirmed by forced degradation studies, where TQ peak was well-resolved from degradation product peaks [1].
Forced degradation studies help identify likely degradation products and validate the stability-indicating power of your analytical method [1].
Q1: Why can't I detect this compound in my serum samples after oral administration in a pharmacokinetic study? A1: This is a common challenge due to TQ's instability in biomatrices and its strong, rapid binding to serum proteins. Even when spiked serum shows good recovery, detecting TQ in authentic samples after ingestion is difficult because the free concentration falls below the detection limit of conventional methods like HPLC or GC-MS [5].
Q2: My this compound solution degraded during my experiment. What are the most likely causes? A2: The most probable causes are, in order of likelihood:
Q3: Is aqueous solubility the main barrier to this compound's formulation? A3: No. While TQ has limited aqueous solubility (~500-700 µg/mL), research indicates this is not the major obstacle. The primary challenge is its very low stability in aqueous environments, which makes it unsuitable for simple solution-based formulations [1].
Q4: What is a better alternative to aqueous solutions for formulating this compound? A4: Lipid-based drug delivery systems have shown great promise. This compound-Nanostructured Lipid Carriers (TQ-NLC) are particularly effective, providing better drug loading, sustained release, and improved stability for up to 24 months compared to aqueous solutions [6].
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid, unexpected TQ degradation in solution | Exposure to ambient light | Handle TQ solutions under red or yellow safe light; use amber vials; wrap containers in aluminum foil. [1] |
| Low TQ recovery in analytical method | Degradation during sample preparation or analysis | Work quickly; keep samples on ice; use a low-pH mobile phase (if compatible) to improve stability during HPLC. [1] |
| Inconsistent solubility/stability readings | Chemical instability interfering with assay | Use a stability-indicating method (HPLC) to distinguish intact TQ from its degradation products. [1] |
| Low bioavailability in animal studies | Poor stability in GI tract; extensive pre-systemic metabolism | Consider lipid-based formulations (e.g., NLC) or parenteral administration to bypass some stability issues. [6] |
Q1: What are the primary methods for extracting thymoquinone from Nigella sativa seeds? this compound can be extracted using several techniques. Conventional methods include Soxhlet extraction and Hydrodistillation. Modern, more efficient approaches are Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). UAE uses ultrasonic waves to disrupt plant cells, while MAE uses microwave energy to rapidly heat the solvent and sample [1] [2]. The choice of solvent is critical, with methanol often yielding high amounts of TQ [3] [1].
Q2: Which extraction method typically offers the highest yield? Ultrasound-Assisted Extraction (UAE) is recognized as a highly efficient method. Under optimized conditions, UAE can achieve a this compound yield of up to 28.62% [1]. The table below compares the yields of different methods.
| Extraction Method | Key Details | Approximate this compound Yield | Key Advantages |
|---|---|---|---|
| Ultrasound-Assisted (UAE) | Methanol solvent, optimized temp & amplitude [1] | 28.62% [1] | High efficiency, lower temperatures, faster |
| Microwave-Assisted (MAE) | Ethanol solvent, 400-700W power [2] | Information missing | Rapid heating, high extraction efficiency, scalable [2] |
| Supercritical Fluid (SFE) | Food-grade CO₂ [4] | Information missing | Clean process (no solvent residues), high selectivity |
| Soxhlet Extraction | Methanol solvent, 6 hours [4] | Information missing | Simple, established method; requires more time and solvent |
Q3: How does solvent choice impact this compound extraction yield? this compound is lipophilic (log P = 2.54) and dissolves best in organic solvents [4]. Methanol has been shown to be particularly effective, resulting in a high yield of TQ and strong overall antibacterial activity in the extract [3] [1]. Ethanol is a common and safer alternative for food and pharmaceutical applications.
Q4: What are the major challenges in handling and storing this compound? this compound is sensitive to both light and heat, which can lead to its degradation [4] [2]. To preserve stability, it is crucial to store TQ extracts in dark, airtight containers and perform extraction and purification steps at lower temperatures where possible [2].
Problem: Low this compound Yield
Problem: Poor Purity of the Final Extract
Problem: Signs of this compound Degradation
This protocol is based on research that used Response Surface Methodology (RSM) to maximize TQ yield [1].
The workflow for this optimized extraction and analysis process is as follows:
This protocol is adapted from a patent detailing the purification of TQ [2].
The following table provides key quantitative data from the literature to guide your experimental design.
| Parameter | Optimized Condition (UAE) [1] | Alternative Method (MAE) [2] |
|---|---|---|
| Solvent | Methanol | Ethanol |
| Solid-to-Liquid Ratio | Information missing | 1:10 - 1:25 |
| Temperature | 30°C | Not specified (Microwave power: 400-700W) |
| Time | 30-60 min | 10-120 seconds |
| Identified TQ Yield | 28.62% | Information missing |
Q1: Why is thymoquinone's high plasma protein binding a problem for drug development? High plasma protein binding (over 99% [1]) significantly reduces the fraction of free, pharmacologically active TQ available to reach its therapeutic targets. This is compounded by TQ's inherent low water solubility and lipophilicity (log P = 2.54), leading to poor bioavailability and hindering its clinical translation [2].
Q2: What are the main strategies to improve this compound's bioavailability and efficacy? The most successful strategy is to reformulate TQ using advanced drug delivery systems. These systems encapsulate TQ, shield it from rapid binding and clearance, and enhance its delivery to target cells. Another approach is the development of TQ analogs with more favorable physicochemical properties [2].
Q3: How can I validate the success of a formulation intended to improve TQ's performance? You should use a combination of in vitro and in vivo assays. Key metrics include measuring increased cytotoxicity and pro-apoptotic effects in cancer cell lines, enhanced antioxidant activity, and finally, conducting pharmacokinetic studies in animal models to confirm improved plasma concentration and tissue distribution [3] [4] [5].
| Challenge | Possible Cause | Solution |
|---|---|---|
| Low Encapsulation Efficiency | Poor compatibility between TQ and formulation components. | Optimize lipid-to-drug ratio, surfactant concentration (e.g., Span 60, Leciva S-70), and incorporate cholesterol to improve vesicle stability [3]. |
| Rapid Drug Release | Unstable formulation or poor drug retention within the carrier. | Use PEGylation to create a "stealth" effect, enhancing stability and promoting sustained release [5]. |
| Limited Cellular Uptake | Formulation lacks targeting or cannot efficiently fuse with or be internalized by cells. | Explore active targeting ligands. The Enhanced Permeability and Retention (EPR) effect of nano-formulations like liposomes can also facilitate passive tumor targeting [5]. |
| Insufficient Therapeutic Improvement | Formulation does not adequately protect TQ or enhance its intracellular delivery. | Conduct mechanistic studies (e.g., Western blot, flow cytometry) to confirm expected pathways (e.g., increased Bax/BCL-2 ratio, caspase-3 activation) are being triggered more effectively than with free TQ [4] [5]. |
The following diagram outlines a strategic workflow for developing and evaluating advanced this compound formulations.
This protocol outlines a method to create a stable, long-circulating liposomal formulation of TQ.
This assay checks if your TQ formulation successfully induces apoptosis in cancer cells more effectively than free TQ.
The table below summarizes quantitative results from recent studies demonstrating the success of advanced TQ formulations.
| Formulation Type | Model / Cell Line | Key Outcome vs. Free TQ | Reference |
|---|---|---|---|
| PEGylated Liposomal TQ (PEG-TQ-LP) | HepG2 (Liver Cancer) & In Vivo | Enhanced apoptosis (↑ Bax, ↓ BCL-2), suppressed tumor growth, restored oxidative balance. | [5] |
| TQ-loaded Transniosome (TQ-TNs) | SH-SY5Y (Neuroblastoma, Parkinson's Model) | Improved drug release, permeability, antioxidant activity, and neuroprotection. | [3] |
| TQ in Combination Therapy | HT-29, SW480, SW620 (Colon Cancer) | 5-FU/TQ/CoQ10 triple therapy showed strongest pro-apoptotic activity and oxidative stress. | [4] |
The table below summarizes two robust chromatographic methods for quantifying thymoquinone, suitable for different sample types and equipment capabilities.
| Parameter | HPLC-UV Method for Commercial Products [1] | UPLC-PDA Method for SNEDDS Formulations [2] |
|---|---|---|
| Analytical Instrument | Agilent 1100 HPLC with VWD | Thermo Scientific Ultimate 3000 UPLC with PDA |
| Column | XSelect CSH C18 (3 mm × 150 mm, 3.5 µm) | Acquity UHPLC HSS C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : Water (60 : 40, v/v), isocratic | Acetonitrile : Water with 0.1% Formic Acid (Optimized to ~47 : 53) |
| Flow Rate | 0.8 mL/min | 0.3 mL/min |
| Column Temperature | 40 °C | Optimized to 38.8 °C |
| Injection Volume | 2 µL | Not specified |
| Run Time | 10 min | 10 min |
| Detection Wavelength | 254 nm | 256 nm (TQ) |
| Retention Time of TQ | ~2.30 min | Dependent on optimized conditions |
| Sample Type | Commercial Black Seed Oils & Capsules | Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) |
| Sample Preparation | Simple methanolic extraction, filtration [1] | Dissolution in methanol [2] |
For a method to be considered valid, specific performance characteristics must be tested and meet predefined acceptance criteria, typically in line with ICH Q2(R1) guidelines [2].
Here is a detailed methodology for quantifying TQ in black seed oil products, adapted from the research [1].
1. Sample Preparation:
2. Instrumental Analysis:
3. Quantification:
| Issue | Possible Cause | Solution / Advice |
|---|
| Low TQ Recovery/Content | Inefficient extraction, sample degradation, or sub-optimal original material. | • Ensure fresh, properly stored seeds/oils are used [1]. • For higher TQ yield from seeds, consider Soxhlet extraction with n-hexane [3]. | | Poor Chromatography (Peak Tailing/Broadening) | Column degradation, incorrect mobile phase pH, or system voids. | • Use a guard column to protect the analytical column [1]. • In UPLC, optimize column temperature and mobile phase composition via DoE to improve peak shape and resolution [2]. | | Irreproducible Results | Method is not robust, or sample preparation is inconsistent. | • Systematically test method robustness (e.g., to ACN % and temperature) [2]. • Ensure consistent sample homogenization and strict control of extraction time and solvent volume [1]. |
The following diagram maps the logical workflow for developing and applying a validated analytical method for this compound.
The core challenge is protecting TQ from heat, light, and aqueous environments. The most effective strategy identified is nanoencapsulation, which creates a physical barrier around the TQ molecules.
This advanced technique uses a corn protein (zein) to create nanoparticles that encapsulate TQ from black seed oil. The method and its performance data are summarized below [1].
74.38% ± 2.6%12.99% ± 3.6%The table below shows how this method significantly improves TQ retention over 55 days compared to a non-encapsulated control [1].
| Storage Temperature | Nanoencapsulated TQ Retention | Non-encapsulated TQ Retention (Typical) |
|---|---|---|
| 4°C | 91.3% | Very Low |
| 25°C | 74.7% | Very Low |
| 60°C | 52.0% | Very Low |
This method also enhanced TQ's bioaccessibility (a measure of its release in the gut) from 21.7% to 33.1% when the nanoparticles were used to fortify orange juice [1].
For your troubleshooting guides, researchers need reliable methods to quantify TQ and track its degradation. Here are two validated approaches.
This method separates TQ from its degradation products, allowing for accurate quantification even in degrading samples [2] [3].
For experiments involving TQ in oil matrices (like black cumin seed oil), you can use spectroscopic methods to monitor changes during thermal stress [4].
Here are answers to common technical questions that can form the basis of your support center's FAQ section.
What are the primary factors causing this compound degradation? TQ is highly susceptible to light, heat, and alkaline pH conditions. Its instability is particularly pronounced in aqueous solutions [2] [4].
Does pH affect how this compound degrades? Yes, pH significantly influences both the rate and the kinetics of degradation. Studies show TQ follows first-order kinetics at very acidic and alkaline pH values, but second-order kinetics at a neutral pH range (5-7.4) [2].
What is the best way to store this compound and its formulations? Based on the data, TQ and its formulations should be stored in the dark at cold temperatures (4°C or below). For long-term storage, aqueous solutions should be avoided in favor of anhydrous or encapsulated formulations [2] [1].
Are there other effective encapsulation methods besides coaxial electrospraying? The search results indicate that other methods are also areas of active research. The coaxial electrospraying method was highlighted for its high efficiency in recent studies [1].
1. What are the major challenges in developing a stable and sensitive LC-MS/MS method for thymoquinone? The primary challenges stem from the inherent instability of this compound. Research has shown that TQ is particularly susceptible to degradation when exposed to light and heat [1]. In contrast, related compounds like carvacrol and thymol are much more stable under various stress conditions [1]. This means your method must rigorously control these factors during sample preparation, storage, and analysis to ensure accurate quantification.
2. Is LC-MS/MS the best technique for this compound analysis? While LC-MS/MS is highly sensitive and selective, it is not always the only option. The choice of technique depends on your application and available resources.
3. My this compound peaks are broad or show poor intensity. What could be wrong? Poor peak shape and intensity are often related to the chromatographic separation and ionization efficiency.
Here is a structured table to help you diagnose and resolve common experimental issues.
| Challenge / Symptom | Potential Root Cause | Suggested Solution & Experimental Protocol |
|---|
| Low Signal/ Poor Sensitivity | 1. Inefficient Ionization 2. Source contamination | 1. Optimize Ionization: Use Electrospray Ionization (ESI). Test both positive and negative modes; TQ, as a quinone, may ionize better in negative mode. Fine-tune source parameters (capillary temperature, spray voltage, S-lens RF level) [2]. 2. Maintain Instrument: Regularly clean the ion source and sample introduction system to prevent signal suppression. | | This compound Degradation | 1. Exposure to light and heat during sample prep and analysis [1] 2. Prolonged storage in solvent | 1. Control the Environment: Perform all sample preparation steps under amber light or in the dark. Use a temperature-controlled autosampler (e.g., 4-10°C). Keep samples cool [1]. 2. Fresh Preparation: Prepare standard and sample solutions fresh daily. Validate solution stability over the intended analysis period. | | High Background/ Matrix Effects | 1. Co-eluting compounds from complex samples (e.g., oil, supplements) suppressing or enhancing ionization 2. Inadequate sample cleanup | 1. Improve Chromatography: Optimize the LC gradient to separate TQ from matrix peaks. A well-separated peak improves sensitivity and accuracy [2]. 2. Sample Extraction: For oil and supplement samples, use a liquid-liquid extraction or a simple dilution with a compatible solvent followed by centrifugation and filtration (e.g., 0.45 µm nylon filter) to remove particulates [4] [6]. | | Poor Data Quality & Reproducibility | 1. Incorrect data processing parameters 2. Suboptimal MS/MS transition | 1. Optimize Data Processing: Use optimized parameters for peak picking and alignment. For untargeted workflows, software like XCMS or MS-DIAL can be used with auto-optimization features to improve peak detection [7]. 2. Confirm MS/MS Transition: Use a tandem mass spectrometer (QQQ) to identify a specific precursor ion > product ion transition for TQ. Using a unique SRM transition significantly improves specificity and reliability of quantification compared to single-stage MS [2]. |
To help you visualize the complete method development and troubleshooting process, here is a workflow diagram that integrates the key steps and solutions.
Q: What are the key advantages of using NIRS over HPLC for TMQ analysis? A: NIRS is valued as a rapid, non-destructive, and chemical-reagent-free alternative. It is particularly suitable for large-scale screening, such as in plant breeding programs, where HPLC would be too time-consuming and expensive [1] [2].
Q: Which spectral regions are most important for detecting TMQ? A: Spectral analysis has identified key wavelengths associated with TMQ content. The most relevant regions are around 2106 nm and 2254 nm. Significant differences are also observed in a broader range from 2224 nm to 2390 nm [1] [2].
Q: How can I improve my model's performance when analyzing new samples? A: Research shows that updating your calibration model by adding even a small subset (25-50%) of new samples from the current batch or growing season significantly improves the prediction accuracy for the remaining samples [1] [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low predictive accuracy with new samples | High bias; calibration set lacks environmental/genetic diversity from new batch | Expand calibration set: Incorporate samples from new environments/years into model. Continuous model updates are key to robustness [1]. |
| Model fails to select high-TMQ genotypes | Selection criteria too strict; model not optimized for ranking | Update model with target population samples. Adding 50% of new samples raised top 5% selection match to 100% vs. HPLC [1] [2]. |
| Identifying key wavelengths for TMQ | Difficulty in interpreting raw NIRS spectra | Use second-derivative transformation of spectra to enhance peak resolution. Focus analysis on 1660-1700 nm, 2038-2114 nm, and 2226-2418 nm ranges [1]. |
For your reference, here is a summary of the methodology and quantitative performance data from a recent study that developed a robust NIRS calibration for TMQ.
Summary of Methodology:
Table: NIRS Calibration Model Performance for this compound Quantification [1] [2]
| Calibration Set | Validation Set | n | R² | Standard Error (mg g⁻¹) |
|---|---|---|---|---|
| 2021 | Cross-validation | 288 | 0.94 | SECV: 0.97 |
| 2021 | 2022 (Independent) | 313 | 0.78 | SEP: 1.28 |
| 2021 + 2022 | 2023 (Independent) | 179 | 0.85 | SEP: 1.18 |
| 2021+2022 + 25% of 2023 | Remaining 75% of 2023 | 134 | 0.86 | SEP: 1.08 |
| 2021+2022 + 50% of 2023 | Remaining 50% of 2023 | 89 | 0.88 | SEP: 1.01 |
Table: Effectiveness for Selecting High-TMQ Genotypes [1] [2] This table shows the percentage of samples correctly selected by NIRS compared to HPLC, at different selection intensities.
| Selection Intensity | Calibration: 2021+2022 | Calibration: +25% of 2023 | Calibration: +50% of 2023 |
|---|---|---|---|
| Top 5% | 67% | 89% | 100% |
| Top 10% | 56% | 89% | 89% |
| Top 15% | 67% | 81% | 85% |
Beyond traditional NIRS, researchers are developing other rapid detection technologies. The following workflow illustrates a novel electrochemical sensor that uses a machine learning model for TMQ quantification.
This approach uses a This compound-Imprinted Polymer Graphite (TQIP/G) electrode for highly selective detection. The sensor's differential pulse voltammetry (DPV) signals are processed by a one-dimensional Convolutional Neural Network (1D-CNN) to predict TMQ concentration directly, showing excellent agreement with HPLC standards [3].
This compound (TQ), the main bioactive compound of Nigella sativa (black cumin), exhibits a broad spectrum of anticancer activity. Its effects are pleiotropic, meaning it acts on multiple fronts against cancer cells [1] [2].
| Cancer Type | Cell Lines/Models | Key Mechanisms of Action |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468, T47D, BT549, Mouse models | Induces G1 cell cycle arrest; upregulates p53; inhibits PI3K/Akt & NF-κB signaling; downregulates Twist1 to inhibit Epithelial-Mesenchymal Transition (EMT) and metastasis [1] [3] [4]. |
| Colorectal Cancer | HCT116, HT-29, DLD-1, Mouse models | Induces apoptosis via Bax/Bcl-2 regulation & caspase activation; causes G1/S cell cycle arrest; inhibits STAT3 & PAK1 signaling; induces autophagy; modulates Wnt/β-catenin pathway [1] [5] [6]. |
| Pancreatic Cancer | FG/COLO357, CD18/HPAF, Mouse models | Downregulates MUC4 expression; induces apoptosis via JNK and p38 MAPK activation; downregulates MMP-9 and XIAP [1] [3]. |
| Leukemia | CEM-ss, KBM-5, K562 | Generates ROS; downregulates Bcl-2; upregulates Bax; activates caspases; suppresses TNF-α-induced NF-κB activation [1] [7]. |
| Lung Cancer | A549 | Reduces ERK1/2 phosphorylation, controlling proliferation and migration [1] [3]. |
| Glioblastoma | M059K, M059J, U-87 | Induces DNA damage and telomere attrition; inhibits cell migration and invasion by downregulating FAK and ERK [1] [3]. |
The following diagram illustrates the core signaling pathways targeted by this compound, which underpin the mechanisms described in the table.
This compound's natural origin and multi-targeted approach contrast with conventional chemotherapy, but they are often investigated for their synergistic potential rather than as a direct replacement [8] [4] [6].
| Feature | This compound | Conventional Chemotherapy |
|---|---|---|
| Source | Natural compound from Nigella sativa [1] [4]. | Synthetic or semi-synthetic drugs. |
| Primary Mechanism | Multi-targeted; affects numerous signaling pathways (PI3K/Akt, NF-κB, STAT3, MAPK) simultaneously [1] [2] [6]. | Typically targets a specific, rapid process (e.g., DNA replication, cell division). |
| Selectivity | Shows selective toxicity toward cancer cells while protecting normal cells from oxidative stress in some models [4] [5] [7]. | Generally cytotoxic to all rapidly dividing cells, both cancerous and healthy. |
| Key Advantage | Synergistic with chemo/radiotherapy; can overcome drug resistance and reduce chemotherapy-induced toxicity (e.g., cardiotoxicity, nephrotoxicity) [8] [4] [9]. | Well-established efficacy and standardized protocols for many cancers. |
| Key Limitation | Lacks large-scale human trials; most evidence is from preclinical studies; challenges with bioavailability [1] [8] [9]. | Significant, often dose-limiting, side effects (e.g., myelosuppression, neurotoxicity, gastrointestinal toxicity). |
| Clinical Status | Preclinical and early clinical (e.g., one trial for oral leukoplakia [9]). | Standard of care for many malignancies, with extensive clinical trial data. |
A significant body of research focuses on this compound's ability to enhance the efficacy of existing chemotherapeutic drugs, often allowing for lower, less toxic doses of the latter [8] [4].
| Chemotherapy Drug | Cancer Type (Model) | Observed Synergistic Effects |
|---|---|---|
| Paclitaxel (PTX) | Breast Cancer (In vitro, in vivo) | Significant reduction in cell viability compared to PTX alone; lower IC~50~ for PTX; modulation of apoptosis-related genes [8]. |
| Gemcitabine (GCB) | Breast Cancer (In vitro) | Strong synergistic effect; increased apoptosis and autophagic cell death; cell cycle arrest at S-phase [8]. |
| Doxorubicin (DOX) | Breast Cancer (In vitro) | Nano-formulated TQ+DOX showed lower cell viability than either treatment alone; induced high apoptosis rate (88.6%) [8]. |
| 5-Fluorouracil (5-FU) | Colorectal Cancer (In vitro, in vivo) | Enhanced growth inhibition; increased apoptosis; effective against 5-FU-resistant cancer spheres in mice [5]. |
| Cisplatin | Ovarian Cancer, General | Enhanced antitumor response; protected against cisplatin-induced kidney damage and other organ toxicities [4] [9]. |
The robust preclinical evidence for this compound is generated through standard experimental methodologies.
Cytotoxicity Assay (MTT Assay)
Apoptosis Detection (Annexin V Staining)
Western Blot Analysis
The experimental data positions this compound as a promising multi-targeted agent for cancer therapy, particularly as an adjunct to chemotherapy. Its ability to target critical pathways like PI3K/Akt, NF-κB, and STAT3—which are often dysregulated in cancer and contribute to drug resistance—is a significant advantage [2] [6]. The consistent evidence that TQ can protect normal tissues from chemotherapy-induced damage while enhancing tumor cell death is a key area of interest for improving therapeutic outcomes [8] [4].
However, the transition to clinical application faces hurdles. The most critical need is for well-designed clinical trials to validate the safety and efficacy observed in preclinical models [1] [8] [9]. Furthermore, research is actively exploring nano-formulations and other delivery systems to improve TQ's solubility, stability, and bioavailability, which are essential for its successful development as a therapeutic agent [8] [7].
Thymoquinone (TQ), the primary bioactive compound in Nigella sativa, has garnered significant interest for its wide-ranging therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties [1] [2]. Reliable quantification of TQ is essential for quality control of herbal products, pharmaceutical development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) has been the traditional gold standard, but modern voltammetric methods are emerging as powerful, cost-effective alternatives [3] [4].
The table below summarizes the core characteristics of these two analytical approaches.
| Feature | High-Performance Liquid Chromatography (HPLC) | Voltammetry |
|---|---|---|
| Basic Principle | Separation based on compound's differential partitioning between mobile and stationary phases, followed by detection (e.g., UV). | Measurement of current resulting from the oxidation or reduction of the analyte at an electrode surface. |
| Key Performance Metrics |
Linear Range | ~2-10 μM (in cell medium) [5] to 0.5-16 μg/mL [6] | Broad linear range, demonstrated with peak current height [3] [7] | LOD/LOQ | LOD: 0.02 μg/mL; LOQ: 0.08 μg/mL [6] | LOD: 8.9 nmol·L⁻¹ (≈1.5 μg/L); LOQ: 29.8 nmol·L⁻¹ [3] [7] | Precision (% RSD) | Precision and accuracy aligned with ICH M10 guidelines [5] | High precision, with strong correlation to HPLC results [3] | | Sample Preparation | Often requires extraction (e.g., methanolic extraction from oils), filtration, and sometimes derivatization [4] [6]. | Minimal preparation; oil samples may require simple methanolic dilution [3]. | | Analysis Time | Longer runtime per sample (e.g., 3.8-10 minutes) [5] [4]. | Rapid, providing results in minutes [3]. | | Cost & Accessibility | High; requires sophisticated equipment, costly solvents, and specialized laboratory settings [3]. | Low-cost, portable potentiostats possible; minimal reagent use [3] [2]. | | Key Applications | - Pharmacokinetic studies (e.g., in cell medium, plasma) [5]
1. HPLC Protocol for TQ in Cell Medium [5] This protocol is validated according to ICH M10 guidelines for bioanalytical method validation.
2. Square-Wave Voltammetry (SWV) Protocol for TQ in Oils [3] [7] This protocol uses an oxidation-based strategy, which is a novel advancement over older reduction-based methods.
The workflows for these two methods can be visualized as follows:
Beyond HPLC and voltammetry, other techniques are being refined for TQ analysis:
The table below summarizes this compound content quantified from various Nigella sativa genotypes and geographical origins. Data shows significant variation, informing selection for research and development.
| Variety / Genotype | Geographical Origin | This compound Content | Analytical Method | Source / Reference |
|---|---|---|---|---|
| Ajmer Nigella-13 | India (Rajasthan) | 247.60 µg/100 mg (≈ 2.48 mg/g) | HPTLC | [1] [2] [3] |
| Ajmer Nigella-19 | India (Rajasthan) | 244.50 µg/100 mg (≈ 2.45 mg/g) | HPTLC | [1] [2] |
| Ajmer Nigella-20 | India (Rajasthan) | 141.70 µg/100 mg (≈ 1.42 mg/g); Also reported as 0.20% (≈2.0 mg/g) | HPTLC; HPLC | [1] [4] |
| Romanian Variety | Romania | 27.9% of volatile oil | GC-MS | [5] |
| Hama (Syrian) Variety | Syria | 16.2% of volatile oil | GC-MS | [5] |
| NDBC-10 | India (Uttar Pradesh) | 122.80 µg/100 mg (≈ 1.23 mg/g) | HPTLC | [1] |
| Ajmer Nigella-10 | India (Rajasthan) | 176.30 µg/100 mg (≈ 1.76 mg/g) | HPTLC | [1] |
| Pant Krishna | India (Uttarakhand) | 64.31 µg/100 mg (≈ 0.64 mg/g) | HPTLC | [1] |
| Azad Kalonji | India (Uttar Pradesh) | 83.13 µg/100 mg (≈ 0.83 mg/g) | HPTLC | [1] |
| Ajmer Nigella-6 | India (Rajasthan) | 42.88 µg/100 mg (≈ 0.43 mg/g) | HPTLC | [1] [2] |
| Sudanese Variety | Sudan | 4.3% of volatile oil | GC-MS | [5] |
| Bangladeshi Variety | Bangladesh | 2.2% of volatile oil | GC-MS | [5] |
HPTLC is a reliable method for metabolite quantification. A representative protocol for this compound analysis is detailed below. [1] [2]
NIRS offers a rapid, non-destructive alternative for high-throughput screening in breeding programs. [6]
The following table consolidates key experimental data on potent TQ analogs from recent studies.
| Analog Name | Primary Biological Activity & Target | Key Findings & Potency | Experimental Model (Cell Lines/Animals) | Reference Compound (TQ) IC50/GI50 | Analog IC50/GI50 |
|---|---|---|---|---|---|
| TQ-2G, TQ-4A1, TQ-5A1 | Anti-pancreatic cancer; Induces apoptosis, inhibits NF-κB [1] | More potent than TQ; sensitizes gemcitabine-resistant cells [1] | Human pancreatic cancer cells (MiaPaCa-2, BxPC-3, AsPC-1, etc.) [1] | >10 µM (concentration for effects) [1] | <10 µM (IC50 for cell viability) [1] |
| Benzoxazole 1f (from ATQ) | Antitumor; Inhibits Akt and IGF1Rβ phosphorylation [2] | Most potent analog in the series; high cytotoxicity in normal cells [2] | Human carcinoma cells (SW620, HepG2, HeLa) [2] | 23.97 - 39.95 µM [2] | 4.13 - 9.36 µM [2] |
| Benzoxazole 1e (from ATQ) | Antitumor; Inhibits selected receptors [2] | Maintains antitumor activity similar to TQ; least toxic to normal cells [2] | Human carcinoma cells (SW620, HepG2, HeLa) [2] | 23.97 - 39.95 µM [2] | 39.48 - 79.88 µM [2] |
| 3-ATQ (3-Aminothymoquinone) | Antimicrobial; Antitumor [2] | Better antifungal activity than TQ; improved antitumor activity over TQ [2] | Various fungi (C. albicans); Human carcinoma cells (SW620, HepG2, HeLa) [2] | 1.90 - 3.81 mM (Antifungal MIC); 23.97 - 39.95 µM (Antitumor) [2] | 0.22 - 1.75 mM (Antifungal MIC); 8.26 - 30.87 µM (Antitumor) [2] |
The data in the table above was generated through standardized experimental methods. Here's a detailed look at the key protocols used in these studies.
Cell Viability and Proliferation Assays
Apoptosis Detection Assays
Antimicrobial Activity Testing
Research indicates that TQ analogs can exhibit enhanced activity through improved targeting of specific molecular pathways. The following diagram illustrates the key mechanisms through which TQ and its novel analogs exert their anti-pancreatic cancer activity, as revealed in the studies.
The enhanced potency of novel analogs, particularly in sensitizing cancer cells to conventional chemotherapy, involves a multi-targeted approach, as shown in this experimental workflow for evaluating combination therapy.
The development of TQ analogs is a dynamic field focused on overcoming the limitations of native TQ.
The following table summarizes the key anticancer effects of thymoquinone observed in preclinical models, along with the supporting experimental data [1].
| Mechanism of Action | Experimental Models (Cell Lines/Animals) | Key Experimental Findings & Protocols |
|---|
| Apoptosis Induction | MCF-7 (breast cancer), HCT116 (colon cancer), AsPC-1 & MiaPaCa-2 (pancreatic cancer), MG63 & SaOS-2 (osteosarcoma), HeLa (cervical cancer) [1]. | Protocols: Cell viability assays (MTT), flow cytometry (Annexin V/PI staining), DNA fragmentation assays, Western blotting for protein expression. Findings: ↑ p53, p21, Bax; ↓ Bcl-2, Bcl-xL; activation of caspases-3 and -9; increased cytosolic cytochrome c [1]. | | Cell Cycle Arrest | Breast cancer, colon cancer, osteosarcoma cells [1]. | Protocols: Flow cytometry for cell cycle analysis. Findings: G1 phase arrest via ↑ p21/p27 and ↓ cyclin D/E; phase (G2 or S) can be concentration-dependent [1]. | | Inhibition of Metastasis & Angiogenesis | Various cancer cell lines [1]. | Findings: Modulation of epithelial-mesenchymal transition (EMT); anti-angiogenic effects; targets cancer stem cells (CSCs) [1]. | | Immunomodulation | NK cells isolated from blood and co-cultured with PC3-RFP prostate cancer cells [2]. | Protocols: Cytotoxicity assay, ELISA for secretory factors. Findings: TQ (25-50 µM) significantly enhanced NK cell cytotoxicity (55.1% to 85.35%). It also increased secretion of perforin, granzyme B, and IFN-α [2]. | | Chemosensitization | Preclinical models of various cancers [1]. | Findings: Shown to enhance efficacy of conventional chemotherapy and reduce its associated toxicities in preclinical studies [1]. |
The diagram below illustrates a standard experimental workflow used in preclinical studies to evaluate this compound's cytotoxic and pro-apoptotic effects on cancer cells [1] [3].
Despite the compelling preclinical data, the transition to confirmed clinical efficacy in humans has not yet occurred.
The primary challenges hindering clinical translation, along with potential solutions being explored in research, are outlined below.
| Challenge / Direction | Description | Evidence from Research |
|---|---|---|
| Bioavailability | TQ has limited absorption in the body when administered conventionally. | Proposed solutions include advanced drug delivery systems like nanoparticles to improve its solubility and target cancer cells more effectively [1]. |
| Product Standardization | The TQ content in commercial Nigella sativa oils is highly variable, making dosing unreliable. | One analysis found TQ content varied from 3.08 to 809.4 mg/100 g across different products. This highlights a need for regulation and standardization for clinical use [5]. |
| Synergistic Combinations | Research focuses on TQ's ability to work with existing therapies. | Preclinical models show TQ can improve the efficacy of chemotherapy and radiation while reducing their side effects, a key area for future clinical trials [1]. |
Therefore, the current research priority is not a direct comparison of clinical vs. preclinical efficacy, but rather the translation of these well-established preclinical findings into human trials. Future work must focus on overcoming the challenges of bioavailability and product standardization to pave the way for definitive clinical studies.
| Extraction Method | Thymoquinone Yield / Content | Key Operational Parameters | Key Advantages | Reported Limitations |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | 6.63 mg/mL oil [1]; 11.80% in essential oil [1]; 0.72-21.03% [2] | Pressure: 600 bar; Temperature: 40°C; Time: 1-3 hours; CO₂ as solvent [2] [1] | High selectivity for this compound [3]; High antioxidant activity of extract [1]; No organic solvent residues [2] | High equipment cost; High pressure operation; Optimization can be complex |
| Ultrasound-Assisted Extraction (UAE) | 28.62% in extract [4] [5] [6] | Solvent: Methanol; Temp: 30-32°C; Time: 30-60 min; Amplitude: 30-60% [4] [5] | High extraction efficiency; Moderate temperatures preserve compounds; Fast process [4] | Use of organic solvents (e.g., methanol) required |
| Screw Press / Mechanical Extraction | 1.56 mg/mL oil [1]; Up to 10 mg/mL oil [7] | Temp: 55-60°C; Moisture Content: 15-18%; Feed Rate: 50-54 g/min [7] | Simple, chemical-free process [7]; Lower equipment cost [7] | Lower this compound yield [1]; Oil residue in cake [7] |
| Solvent Extraction | Varies by solvent (Methanol: 16.0-21.03%; Hexane: 1.16-17.54%) [2] | Solvent type critical (Methanol, Hexane, Hexane/Methanol mix) [2] | High overall oil yield [2] | Low-quality oil requiring purification [2]; Thermal degradation risk [2]; Solvent residues |
| Hydrodistillation (HD) & Steam Distillation (SD) | Low (HD: 0.03 g/mL; SD: 0.05 g/mL) [3] | Direct distillation of seeds [3] | - | Dominated by p-cymene, not this compound [3]; Lower antimicrobial activity [3] |
For reproducibility, here are the standardized protocols for key high-performance methods from the research.
Supercritical Fluid Extraction (SFE) Protocol [1]
Ultrasound-Assisted Extraction (UAE) Optimized Protocol [4] [5]
Soxhlet Solvent Extraction Protocol [8]
To visualize the logical process of selecting an extraction method based on research priorities, the following diagram outlines the key decision points:
Irritant